9-Hexylphenanthrene
Overview
Description
9-Hexylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound has the molecular formula C20H22 and is characterized by the presence of a hexyl group attached to the ninth position of the phenanthrene structure . This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Friedel-Crafts alkylation. The process requires careful control of reaction conditions, including temperature, pressure, and the molar ratio of reactants, to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 9-Hexylphenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, iron(III) bromide (FeBr3).
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydro derivatives.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
9-Hexylphenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its interactions with biological macromolecules and potential bioactivity.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hexylphenanthrene involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Phenanthrene: The parent compound, lacking the hexyl group, with different chemical properties and reactivity.
9-Methylphenanthrene: A methyl-substituted derivative with distinct metabolic and mutagenic profiles.
9-Hydroxyphenanthrene: A hydroxylated derivative used in organic synthesis and material chemistry.
Uniqueness of 9-Hexylphenanthrene: The presence of the hexyl group at the ninth position imparts unique solubility, reactivity, and bioactivity properties to this compound. This makes it a valuable compound for specialized applications in various fields .
Properties
IUPAC Name |
9-hexylphenanthrene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-2-3-4-5-10-16-15-17-11-6-7-12-18(17)20-14-9-8-13-19(16)20/h6-9,11-15H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSQIAXZCVLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396410 | |
Record name | 9-hexylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23921-09-7 | |
Record name | 9-hexylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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